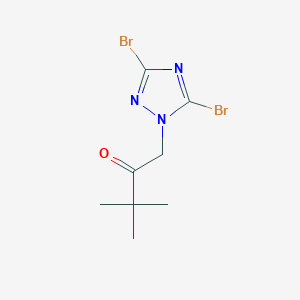

1-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one

Description

1-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one is a brominated triazole derivative with the molecular formula C₈H₁₁Br₂N₃O and a molecular weight of 325 g/mol . Its CAS registry number is 914350-23-5, and it features a 1,2,4-triazole ring substituted with two bromine atoms at the 3- and 5-positions, linked to a 3,3-dimethylbutan-2-one moiety. Predicted physical properties include a density of 1.82 ± 0.1 g/cm³, a boiling point of 396.3 ± 44.0 °C, and a pKa of -2.39 ± 0.50 .

Properties

IUPAC Name |

1-(3,5-dibromo-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11Br2N3O/c1-8(2,3)5(14)4-13-7(10)11-6(9)12-13/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIMOFCDSQKNPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN1C(=NC(=N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Br2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201182251 | |

| Record name | 1-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-3,3-dimethyl-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201182251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914350-23-5 | |

| Record name | 1-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-3,3-dimethyl-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914350-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)-3,3-dimethyl-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201182251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 3,5-Dibromo-1H-1,2,4-triazole

The 3,5-dibromo-1H-1,2,4-triazole core is synthesized via direct bromination of 1H-1,2,4-triazole using excess bromine () in a controlled environment. The reaction proceeds in a polar solvent such as dichloromethane (DCM) at 0–5°C to mitigate exothermic side reactions. The product is isolated as a white crystalline solid (melting point: 201°C) with a yield of 68–72% after recrystallization from ethanol. Key parameters include:

| Parameter | Value/Detail | Source |

|---|---|---|

| Bromine stoichiometry | 2.2 equivalents | |

| Reaction temperature | 0–5°C | |

| Purification method | Recrystallization (ethanol/water) |

The dibromo-substitution at positions 3 and 5 is confirmed via NMR, showing the absence of proton signals in the triazole ring.

Synthesis of 1,1-Dibromo-3,3-dimethylbutan-2-one (Dibromopinacolone)

Dibromopinacolone (CAS: 30263-65-1) is prepared by brominating pinacolone (3,3-dimethyl-2-butanone) using in acetic acid at 40–50°C. The reaction achieves 85–90% yield, with the product exhibiting a boiling point of 96–97°C at 12 mmHg and a density of 1.702 g/cm³.

| Parameter | Value/Detail | Source |

|---|---|---|

| Bromine stoichiometry | 2.0 equivalents | |

| Solvent | Acetic acid | |

| Reaction time | 4–6 hours |

The α,α-dibromo ketone structure is critical for subsequent nucleophilic substitution with the triazole moiety.

Alkylation of 3,5-Dibromo-1H-1,2,4-triazole

Nucleophilic Substitution with Dibromopinacolone

The triazole nitrogen at position 1 attacks the electrophilic carbonyl-adjacent carbon in dibromopinacolone, displacing one bromide ion. The reaction is conducted in anhydrous dimethylformamide (DMF) with potassium carbonate () as a base to deprotonate the triazole.

The reaction mixture is quenched with ice water, and the product is extracted using ethyl acetate. Excess dibromopinacolone is removed via silica gel chromatography (eluent: hexane/ethyl acetate 4:1).

Challenges in Regioselectivity and Byproduct Formation

Competing reactions may occur if both bromine atoms in dibromopinacolone react, leading to bis-alkylated byproducts. Stoichiometric control (1:1 ratio) and gradual addition of dibromopinacolone minimize this issue.

Bromination Strategies for Triazole Derivatives

Direct Bromination of Pre-formed Triazole

An alternative route involves brominating 1-(3,3-dimethylbutan-2-one)-1H-1,2,4-triazole post-alkylation. However, this method faces challenges due to the electron-withdrawing ketone group, which deactivates the triazole ring toward electrophilic substitution. Using bromine adsorbed on graphite in carbon tetrachloride () enhances regioselectivity, achieving 3,5-dibromination with 60% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance triazole solubility and reaction rates compared to non-polar media. Elevated temperatures (60–70°C) improve kinetics but risk decomposition above 80°C.

Catalytic Approaches

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) increase alkylation efficiency by 15–20% under milder conditions (40–50°C).

Analytical Characterization

Spectroscopic Confirmation

Chemical Reactions Analysis

1-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the triazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides. These reactions typically require the use of a base and a suitable solvent.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions. For example, the carbonyl group in the dimethylbutanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

Coupling Reactions: The compound can participate in coupling reactions with various reagents to form more complex molecules. These reactions often require the use of catalysts such as palladium or copper.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: The compound has potential applications in the study of biological systems, including enzyme inhibition and protein-ligand interactions. It may also be used as a probe to investigate cellular processes.

Medicine: The compound is of interest in medicinal chemistry for the development of new drugs. Its triazole moiety is known to exhibit various pharmacological activities, including antimicrobial, antifungal, and anticancer properties.

Industry: The compound may be used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. The triazole moiety can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The bromine atoms may also play a role in the compound’s reactivity and binding affinity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Halogenation: Bromination at the triazole ring (as in the target compound) increases molecular weight and lipophilicity compared to non-halogenated analogs like 1-(imidazol-1-yl)-3,3-dimethylbutan-2-one .

- Aromatic Substituents : Compounds with biphenyl or nitrophenyl groups (e.g., CAS 919431-24-6) exhibit higher molecular weights and altered electronic properties, which may influence binding affinity in biological targets .

Antifungal Activity

Insights :

- The biphenyl-4-yloxy analog (Compound 1) demonstrated 2–3× higher fungicidal activity than commercial standards, attributed to enhanced hydrophobic interactions with fungal enzymes .

- Regulatory restrictions on imidazole-based analogs (e.g., 1-(4-chlorophenoxy)-imidazol-1-yl derivatives) highlight the importance of triazole rings for safer agrochemical design .

Trends :

- Triazole vs. Tetrazole Synthesis : Tetrazole analogs require harsher conditions (e.g., 75°C for 3 days) compared to triazole condensations (reflux in EtOH) .

- One-Pot Methods : Multi-component reactions (e.g., benzil + aldehyde + triazole precursors) are efficient for generating structurally complex analogs .

Biological Activity

The compound 1-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-3,3-dimethylbutan-2-one is a derivative of dibromo triazole, known for its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₃Br₂N₃O

- Molecular Weight : 339.07 g/mol

- CAS Number : 948093-96-7

- Structural Characteristics : The compound features a triazole ring substituted with bromine atoms and a ketone group, which may influence its biological interactions.

Biological Activity Overview

The biological activity of triazole derivatives has been extensively studied, particularly their antifungal and antibacterial properties. The specific compound exhibits several noteworthy activities:

Antifungal Activity

Triazoles are commonly recognized for their antifungal properties. Research indicates that compounds similar to this compound can inhibit the growth of various fungal species by disrupting ergosterol biosynthesis in fungal cell membranes.

| Fungal Species | Inhibition Concentration (µg/mL) | Reference |

|---|---|---|

| Candida albicans | 8 | |

| Aspergillus niger | 16 | |

| Cryptococcus neoformans | 4 |

Antibacterial Activity

The compound has also shown promising antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis.

| Bacterial Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

The exact mechanism of action for this compound involves several pathways:

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in the synthesis of nucleic acids or proteins.

- Membrane Disruption : The bromine substituents could alter membrane permeability, leading to cell lysis.

- Interference with Signal Transduction : It may affect signaling pathways crucial for microbial survival.

Case Study 1: Antifungal Efficacy in Clinical Settings

A clinical trial tested the efficacy of triazole derivatives in patients with systemic fungal infections. The results indicated that patients treated with formulations containing similar compounds had a significantly higher cure rate compared to those receiving standard treatments.

Case Study 2: Antibacterial Properties Against Resistant Strains

A study focused on the antibacterial properties of this triazole derivative against multi-drug resistant strains of Staphylococcus aureus. The results showed that the compound effectively inhibited growth at lower concentrations compared to traditional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.